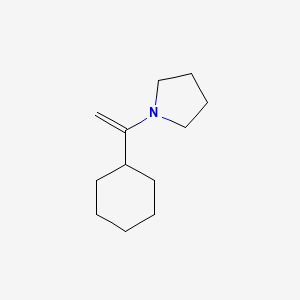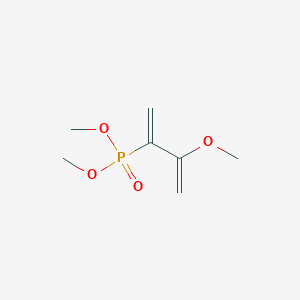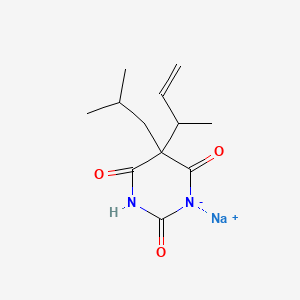
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid. This compound is known for its central nervous system depressant properties, which makes it useful in various medical applications, particularly as a sedative and anesthetic . It is a member of the barbiturate family, which has been widely studied for its pharmacological effects.
Métodos De Preparación
The synthesis of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves the reaction of barbituric acid with isobutyl and methylallyl groups. The synthetic route typically includes the following steps:
Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Substitution Reaction: The hydrogen atoms at the 5-position of barbituric acid are substituted with isobutyl and methylallyl groups.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes . This results in the inhibition of neuronal activity, producing sedative and anesthetic effects.
Comparación Con Compuestos Similares
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is similar to other barbiturates such as phenobarbital and butalbital . it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. For example:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Butalbital: Commonly used in combination with other drugs for the treatment of tension headaches.
These compounds share a common barbituric acid core but differ in their side chains, leading to variations in their pharmacokinetics and therapeutic uses.
Propiedades
Número CAS |
73681-10-4 |
|---|---|
Fórmula molecular |
C12H17N2NaO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;5-but-3-en-2-yl-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(4)12(6-7(2)3)9(15)13-11(17)14-10(12)16;/h5,7-8H,1,6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
QIMDLCNWZCSJRV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


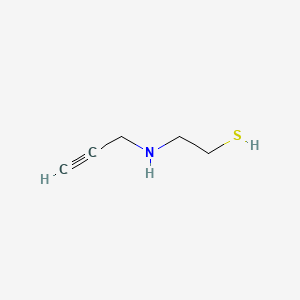
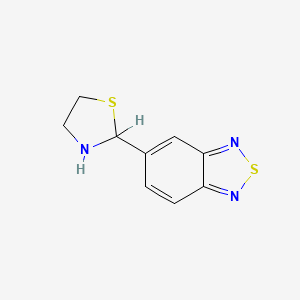
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
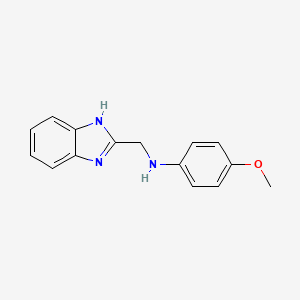
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
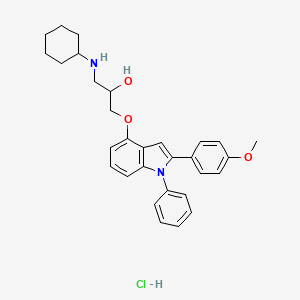
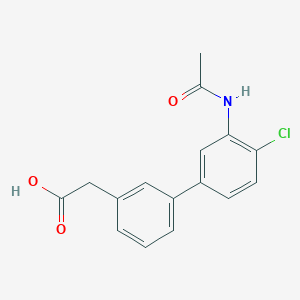
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
